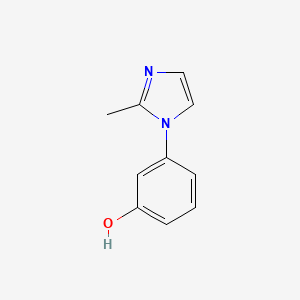

3-(2-methyl-1H-imidazol-1-yl)phenol

Description

Significance of Imidazole (B134444) and Phenol (B47542) Scaffolds in Modern Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry and biochemistry. smolecule.comchemnet.com It is a fundamental component of essential biomolecules such as the amino acid histidine and purines found in DNA. chemnet.com The unique electronic properties of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in the design of therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. smolecule.comchem960.comichemistry.cn

Similarly, the phenol moiety, an aromatic ring bearing a hydroxyl group, is a crucial functional group in a vast number of natural and synthetic compounds. Its acidic proton and the electron-donating nature of the hydroxyl group influence the reactivity and properties of the entire molecule. Phenolic compounds are renowned for their antioxidant properties and are integral to the structure of many pharmaceuticals and industrial chemicals. The combination of these two powerful scaffolds into a single molecular entity holds the promise of creating compounds with synergistic or entirely new functionalities.

Overview of N-Arylated Heterocyclic Systems in Chemical Research

N-arylated heterocyclic compounds, where an aryl group is directly attached to a nitrogen atom of a heterocyclic ring, represent a significant class of molecules with broad applications in materials science, agrochemistry, and medicinal chemistry. The synthesis of these systems has been a major focus of organic chemistry, with the development of various catalytic methods, such as the Buchwald-Hartwig and Ullmann-type cross-coupling reactions, enabling the efficient formation of the C-N bond. These reactions allow for the construction of a diverse library of N-arylated heterocycles, which are pivotal for the discovery of new drugs and functional materials. The introduction of an aryl group can significantly modulate the electronic properties, steric hindrance, and biological activity of the parent heterocycle.

Contextualization of 3-(2-methyl-1H-imidazol-1-yl)phenol within Imidazole-Phenol Conjugates

Compound Properties

Due to the absence of specific experimental data for 3-(2-methyl-1H-imidazol-1-yl)phenol , a data table for its properties cannot be generated. However, for illustrative purposes, the properties of a structurally related but distinct compound, (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, are provided by some chemical suppliers. It is crucial to note that these properties are not interchangeable and only serve as a reference for a similar molecular scaffold.

| Property | Value (for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol) |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Physical State | Solid |

| SMILES | CC1=NC=CN1C2=CC=CC(CO)=C2 |

| InChI | 1S/C11H12N2O/c1-9-12-5-6-13(9)11-4-2-3-10(7-11)8-14/h2-7,14H,8H2,1H3 |

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-(2-methylimidazol-1-yl)phenol |

InChI |

InChI=1S/C10H10N2O/c1-8-11-5-6-12(8)9-3-2-4-10(13)7-9/h2-7,13H,1H3 |

InChI Key |

IGXFKKXJQUMKFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C2=CC(=CC=C2)O |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 3 2 Methyl 1h Imidazol 1 Yl Phenol Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and bonding can be obtained.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For derivatives of 3-(2-methyl-1H-imidazol-1-yl)phenol, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms.

In the ¹H NMR spectrum of a related derivative, 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, recorded in DMSO-d₆, characteristic signals are observed. nih.gov The aromatic protons of the phenol (B47542) ring typically appear as multiplets in the range of δ 6.7-7.5 ppm. For instance, a doublet of doublets might be seen for the H-5 proton at δ 6.99 ppm, while a doublet for the H-3 proton appears at δ 7.48 ppm. nih.gov The protons of the imidazole (B134444) ring show distinct signals, with the H-2 proton appearing as a singlet around δ 7.80 ppm and other imidazole protons resonating between δ 6.7-7.3 ppm. nih.gov The phenolic hydroxyl proton (OH) characteristically appears as a broad singlet at a downfield chemical shift, such as δ 9.46 ppm, due to hydrogen bonding. nih.gov The methyl group protons on the imidazole ring of the target compound would be expected to produce a singlet at approximately δ 2.1-2.5 ppm.

The following table summarizes typical ¹H NMR chemical shifts for a derivative.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Aromatic) | 6.71-7.48 | m | - |

| H (Imidazole) | 6.71-7.80 | m, s | - |

| OH (Phenolic) | 9.46 | br. s | - |

Data derived from a study on 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the phenol and imidazole rings typically resonate in the aromatic region of the spectrum (δ 110-160 ppm). The methyl carbon of the 2-methylimidazole (B133640) moiety would appear at a much higher field.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a 3-(2-methyl-1H-imidazol-1-yl)phenol derivative displays several characteristic absorption bands.

A broad absorption band is typically observed in the region of 3200-2400 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. nih.gov The C-H stretching vibrations of the aromatic rings and the methyl group are observed around 3100-2850 cm⁻¹. nih.gov Characteristic C=C and C=N stretching vibrations from the phenol and imidazole rings appear in the 1600-1450 cm⁻¹ region. nih.gov The C-O stretching of the phenol group gives rise to a strong band near 1250 cm⁻¹. nih.gov

The table below lists key FTIR absorption bands for a representative derivative.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Phenolic OH | Stretching | 3200-2400 (broad) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Alkyl C-H | Stretching | ~2920, 2858 |

| Aromatic C=C | Stretching | ~1597, 1493, 1450 |

| Phenolic C-O | Stretching | ~1250-1200 |

Data derived from a study on 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. nih.gov Studies on the closely related 4-(imidazol-1-yl)phenol (B155665) further support these assignments. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 3-(2-methyl-1H-imidazol-1-yl)phenol, absorption bands in the UV region are expected due to π→π* transitions of the phenol and imidazole rings. In a 0.01 M sodium hydroxide (B78521) solution, a related compound exhibits absorption maxima around 240 nm and 292 nm. www.gov.br The exact position and intensity of these bands are influenced by the solvent and the specific substitution pattern on the aromatic rings.

| Solvent | λ_max (nm) | Absorbance |

| 0.01 M NaOH | 240 | 0.49 - 0.52 |

| 0.01 M NaOH | 292 | 0.43 - 0.46 |

Data derived from a general procedure for a related phenolic compound. www.gov.br

HRMS is used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. For a derivative such as 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, the mass spectrum shows a molecular ion peak [M]⁺ that confirms its molecular weight. nih.gov For 3-(2-methyl-1H-imidazol-1-yl)phenol (C₁₀H₁₀N₂O), the expected exact mass would be approximately 174.0793 g/mol . HRMS analysis would yield a measured mass very close to this theoretical value, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide structural information. For example, the fragmentation of a related adamantyl derivative shows a base peak corresponding to the loss of the imidazole moiety. nih.gov

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and dihedral angles.

Crystallographic studies of derivatives offer critical insights into the molecular geometry. For instance, in the crystal structure of 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, the molecule exists as centrosymmetric dimers linked by intermolecular O-H···N hydrogen bonds. nih.gov

A key structural feature is the relative orientation of the imidazole and phenol rings. The dihedral angle between the mean planes of these two rings is a crucial parameter. In different derivatives, this angle can vary significantly. For 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, the dihedral angle between the imidazole and benzene (B151609) rings is 84.53 (5)°. nih.govnih.gov In another complex derivative, the dihedral angles between the imidazole ring and the phenol and methylphenyl rings are 88.00 (13)° and 86.93 (14)°, respectively. researchgate.netiucr.org This near-perpendicular arrangement is a common feature in many such linked aromatic systems.

The table below presents selected crystallographic data for a representative derivative.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3981 (4) |

| b (Å) | 10.3944 (7) |

| c (Å) | 12.5345 (8) |

| α (°) | 67.028 (6) |

| β (°) | 84.863 (6) |

| γ (°) | 72.647 (6) |

| Dihedral Angle (Imidazole-Benzene) (°) | 84.53 (5) |

Data derived from a study on 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. nih.gov

Elucidation of Intramolecular Interactions within Crystal Structures

While a specific crystal structure for 3-(2-methyl-1H-imidazol-1-yl)phenol is not publicly available, analysis of closely related phenol-substituted imidazole and benzimidazole (B57391) derivatives provides significant insight into the expected intramolecular interactions. A predominant feature in these systems is the formation of intramolecular hydrogen bonds.

In derivatives where the phenol group is ortho to the imidazole substituent, a strong intramolecular O-H···N hydrogen bond is frequently observed, leading to the formation of a stable six-membered ring (S(6) ring motif). For instance, in 2-(1H-benzimidazol-2-yl)phenol, an intramolecular O-H···N hydrogen bond is a key feature of its planar structure. researchgate.netresearchgate.netresearchgate.net Similarly, in other phenol-containing imidazole derivatives, this interaction plays a crucial role in dictating the molecular conformation. researchgate.net

In the case of 3-(2-methyl-1H-imidazol-1-yl)phenol, where the hydroxyl group is at the meta position relative to the imidazole substituent, a direct intramolecular O-H···N hydrogen bond within a single molecule is less likely due to the larger distance and unfavorable geometry. However, intermolecular hydrogen bonding between the phenolic hydroxyl group of one molecule and the nitrogen atom of the imidazole ring of a neighboring molecule is highly probable and would be a dominant force in the crystal packing. For example, in the crystal structure of 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol, classical intermolecular O-H···N hydrogen bonds lead to the formation of centrosymmetric dimers. vedantu.comnih.gov

Beyond hydrogen bonding, π-π stacking interactions are also expected to contribute to the stability of the crystal lattice. These interactions can occur between the phenyl and imidazole rings of adjacent molecules. The planarity of the aromatic rings facilitates this type of interaction, as seen in the crystal packing of various imidazole derivatives where centroid-centroid distances indicate significant π-π stacking. researchgate.netresearchgate.netresearchgate.net

Table 1: Summary of Expected Intramolecular and Intermolecular Interactions in 3-(2-methyl-1H-imidazol-1-yl)phenol Based on Analogous Structures

| Interaction Type | Description | Expected in 3-(2-methyl-1H-imidazol-1-yl)phenol |

| Intramolecular O-H···N Hydrogen Bond | Hydrogen bond between the phenolic proton and an imidazole nitrogen within the same molecule. | Unlikely due to meta-substitution. |

| Intermolecular O-H···N Hydrogen Bond | Hydrogen bond between the phenolic proton of one molecule and an imidazole nitrogen of an adjacent molecule. | Highly probable, leading to dimers or chains. |

| π-π Stacking | Non-covalent interaction between the aromatic rings of neighboring molecules. | Probable, contributing to crystal packing stability. |

| C-H···π Interactions | Weak hydrogen bonds involving C-H donors and the π-system of an aromatic ring. | Possible, further stabilizing the crystal structure. vedantu.comnih.govnih.gov |

Tautomerism and Isomerism in Imidazole-Phenol Systems

Imidazole-phenol compounds can exhibit tautomerism, a form of isomerism that involves the migration of a proton. In the case of 2-(1H-benzimidazol-2-yl)phenol, a well-studied analogue, keto-enol tautomerism is observed. researchgate.net This equilibrium involves the transfer of the phenolic proton to one of the imidazole nitrogen atoms, resulting in a zwitterionic keto form. The position of this equilibrium can be influenced by factors such as the solvent polarity and the electronic nature of substituents. researchgate.net

For 3-(2-methyl-1H-imidazol-1-yl)phenol, while the direct conjugation seen in the 2-substituted analogue is absent, the potential for proton transfer from the phenol group to the N3 nitrogen of the imidazole ring exists, which could lead to a zwitterionic tautomer. However, the stability of such a tautomer would likely be lower compared to the neutral phenolic form. Theoretical studies on related systems have shown that the relative stability of tautomers is influenced by intramolecular hydrogen bonding and solvent effects. nih.gov

In addition to tautomerism, rotational isomerism (conformational isomerism) is a key aspect of these systems, as discussed in the following section.

Conformational Analysis and Molecular Flexibility

Computational studies using methods like Density Functional Theory (DFT) are powerful tools for exploring the conformational landscape of such molecules. nih.govresearchgate.net Potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of the dihedral angle, can identify the most stable conformers. For related 1-phenyl-1H-imidazole derivatives, the angle between the imidazole and arene rings has been observed to vary significantly depending on the substituents and packing forces in the crystal. semanticscholar.org For instance, in some structures, the rings are nearly coplanar, while in others, they are significantly twisted. semanticscholar.org In 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol, the dihedral angle between the imidazole and benzene rings is 84.53 (5)°. vedantu.comnih.gov

For 3-(2-methyl-1H-imidazol-1-yl)phenol, theoretical calculations would likely reveal multiple energy minima corresponding to different rotational conformers. The global minimum energy conformation would represent the most populated state in the gas phase or in non-polar solvents. The energy barriers between these conformers would determine the degree of molecular flexibility. The presence of the methyl group at the 2-position of the imidazole ring will introduce some steric hindrance, influencing the preferred rotational angle.

Table 2: Key Conformational Parameters for Analysis

| Parameter | Description | Significance |

| Dihedral Angle (Phenyl-Imidazole) | The angle of rotation around the C-N bond connecting the two rings. | Determines the overall 3D shape and steric accessibility of the molecule. |

| Rotational Energy Barrier | The energy required to rotate from one stable conformation to another. | Indicates the degree of molecular flexibility at a given temperature. |

| Steric Hindrance | Repulsive interactions between the 2-methyl group and the ortho-hydrogens of the phenyl ring. | Influences the preferred dihedral angle, likely favoring a non-planar conformation. |

Reactivity and Mechanistic Studies of 3 2 Methyl 1h Imidazol 1 Yl Phenol

Chemical Transformations of the Imidazole (B134444) Moiety

The imidazole ring in 3-(2-methyl-1H-imidazol-1-yl)phenol, being an N-arylimidazole, exhibits distinct reactivity. The synthesis of such N-aryl imidazoles can be achieved through various catalytic C-N cross-coupling reactions, often employing transition metals like palladium or copper. biomedres.usresearchgate.net For instance, palladium-catalyzed coupling of an aryl halide with an imidazole derivative in an environmentally friendly water/isopropyl alcohol mixture can produce N-arylimidazoles in high yields. biomedres.us Similarly, copper-catalyzed systems, sometimes using ligands or supported on nanoparticles, are effective for the N-arylation of imidazoles. researchgate.netorganic-chemistry.org

The imidazole ring itself is a heterocyclic aromatic system susceptible to various transformations. nih.gov The presence of the 2-methyl group provides some steric hindrance and influences the electronic distribution within the ring. wikipedia.org While the imidazole ring is generally stable, it can undergo electrophilic substitution reactions. For example, nitration of 2-methylimidazole (B133640) typically yields the 5-nitro derivative. wikipedia.org

The reactivity of the carbon atoms on the imidazole ring varies. The C2 position is the most electron-deficient due to the inductive effect of the two adjacent nitrogen atoms, making it susceptible to attack by nucleophiles. Conversely, the C4 and C5 positions are more electron-rich and are the typical sites for electrophilic attack. However, the substitution pattern can be influenced by reaction conditions and the directing effects of existing substituents.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a dominant director of the molecule's reactivity. It renders the compound acidic, with a pKa value that allows it to form a phenoxide ion in the presence of a base. youtube.com This phenoxide is a highly reactive nucleophile. The hydroxyl group itself is generally unreactive towards nucleophilic substitution or elimination reactions. libretexts.org

The primary influence of the hydroxyl group is the strong activation of the attached benzene (B151609) ring towards electrophilic aromatic substitution. byjus.com The oxygen's lone pairs are delocalized into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions. This makes the molecule highly susceptible to reactions like halogenation, nitration, and sulfonation. youtube.combyjus.com For example, phenols react readily with bromine water to form polybrominated products, often without the need for a Lewis acid catalyst. byjus.com Similarly, nitration can proceed under mild conditions. byjus.com The reactivity of phenolic hydroxyl groups is also influenced by steric hindrance from adjacent groups. nih.gov

The hydroxyl group can undergo typical reactions such as etherification and esterification to form the corresponding ethers and esters, which can be a strategy to protect the hydroxyl group or to modify the molecule's properties.

Electrophilic and Nucleophilic Attack Patterns

The pattern of electrophilic and nucleophilic attack on 3-(2-methyl-1H-imidazol-1-yl)phenol is a composite of the directing effects of its constituent parts.

Electrophilic Attack:

On the Phenol (B47542) Ring: The hydroxyl group is a powerful activating, ortho- and para-directing group. libretexts.org Therefore, electrophiles will preferentially attack the positions ortho and para to the hydroxyl group (positions 2, 4, and 6 of the phenol ring). The bulky imidazolyl group at position 3 may sterically hinder attack at position 2, potentially favoring substitution at positions 4 and 6.

On the Imidazole Ring: The imidazole ring is generally less reactive towards electrophiles than the activated phenol ring. If substitution does occur, it is expected at the C4 or C5 positions. researchgate.net The electron-withdrawing nature of the attached phenyl group can further influence the reactivity of the imidazole ring.

Nucleophilic Attack:

The imidazole ring is more susceptible to nucleophilic attack than the phenol ring. nih.gov The C2 position, being the most electron-deficient, is the most likely site for nucleophilic attack, especially if a good leaving group is present.

Computational studies using Density Functional Theory (DFT) on similar nitroimidazole derivatives show that atomic charges, Fukui functions, and electrostatic potential maps can precisely predict the most reactive sites for electrophilic and nucleophilic attacks. rsc.org For substituted phenols, such calculations confirm that HUMO (Highest Unoccupied Molecular Orbital) orbitals, which are susceptible to electrophilic attack, are concentrated around the carbon and oxygen atoms of the phenol system. nih.gov

Table 1: Regioselectivity in the Nitration of Substituted Benzenes This interactive table provides experimental data on the directing effects of various substituents in electrophilic aromatic substitution, illustrating the principles that govern the reactivity of the phenolic portion of the molecule.

| Substituent (Y in C₆H₅Y) | Ortho Product (%) | Meta Product (%) | Para Product (%) | Relative Reactivity (Benzene = 1) | Classification |

|---|---|---|---|---|---|

| -OH | 1000 | Activating, o,p-directing | |||

| -CH₃ | 58 | 5 | 37 | 25 | Activating, o,p-directing |

| -Cl | 30 | 1 | 69 | 0.033 | Deactivating, o,p-directing |

| -NO₂ | 6 | 93 | 1 | 6 x 10⁻⁸ | Deactivating, m-directing |

| -CHO | 19 | 72 | 9 | Deactivating, m-directing |

Data sourced from various organic chemistry studies. libretexts.orglumenlearning.com The exact percentages for -OH are not given due to the high reactivity often leading to polysubstitution and oxidation, but it is strongly ortho, para-directing.

Oxidative and Reductive Reactions

The redox behavior of 3-(2-methyl-1H-imidazol-1-yl)phenol is characterized by the susceptibility of the phenolic group to oxidation and the potential for reduction reactions on either ring, particularly if nitro groups are introduced.

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to be oxidized. nih.gov The phenolic hydroxyl group can donate a hydrogen atom to a free radical, forming a relatively stable phenoxy radical. This process is central to their role in neutralizing reactive oxygen species. nih.gov The ease of this oxidation can be quantified by measuring the oxidation potential using techniques like cyclic voltammetry. nih.govnih.gov The nature of substituents on the phenolic ring significantly influences these redox properties. nih.gov

While the imidazole ring is generally stable to oxidation, strong oxidizing conditions can lead to its degradation. Conversely, reduction reactions can be relevant. For example, a novel green synthesis route involves the hydrogenation of 2-imidazolecarboxaldehyde over a palladium catalyst to produce 2-methylimidazole, demonstrating that substituents on the imidazole ring can be reduced. rsc.org If the molecule were to be nitrated on either the phenol or imidazole ring, the resulting nitro group could be readily reduced to an amino group using standard chemical or catalytic hydrogenation methods.

Table 2: Oxidation Potentials of Selected Phenolic Compounds This table illustrates how the structure of phenolic compounds affects their ease of oxidation, a key aspect of their reactivity.

| Compound | Oxidation Potential (Epa, V) vs. Ag/AgCl | Notes |

|---|---|---|

| Butylated hydroxytoluene (BHT) | ~0.6-0.7 | A common synthetic antioxidant standard. |

| Hindered phenols with heterocyclic moieties | ~0.6-0.8 | Values are comparable to BHT, indicating good reducing ability. nih.govnih.gov |

| Parabens | ~0.8-1.0 | Higher potential indicates they are harder to oxidize than hindered phenols. nih.gov |

Potentials are approximate and can vary based on experimental conditions (solvent, electrode, scan rate).

Annulation and Cyclization Mechanisms

Annulation and cyclization reactions involving 3-(2-methyl-1H-imidazol-1-yl)phenol could lead to the formation of more complex, fused heterocyclic systems. These reactions would typically involve leveraging the reactivity of both the phenolic and imidazole moieties.

For instance, o-quinone methides, which can be generated from ortho-substituted phenols, are known to act as heterodienes in cycloaddition reactions or as acceptors in Michael additions, leading to the formation of chromane (B1220400) derivatives or other substituted phenols. nih.gov A suitably functionalized derivative of 3-(2-methyl-1H-imidazol-1-yl)phenol could potentially undergo such transformations.

Another class of relevant reactions is the Nazarov cyclization, an acid-catalyzed electrocyclic ring closure of divinyl ketones to form cyclopentenones. wikipedia.orgorganic-chemistry.org While not directly applicable, a derivative of the title compound could be envisioned as a precursor for such a reaction. The mechanism involves the formation of a pentadienyl cation which undergoes a 4π conrotatory electrocyclization. youtube.com

More directly relevant are annulation reactions that build upon the existing rings. For example, a (3+2) annulation reaction between allenoates and 3-methyleneindolin-2-ones has been successfully catalyzed by a bifunctional phosphine-phenol catalyst. rsc.org This highlights the potential for the phenolic hydroxyl group to participate in catalysis, for instance, through hydrogen bonding to activate a substrate. rsc.org Synthetic approaches to fused imidazoles often involve the reaction of α-amino ketones with reagents like potassium thiocyanate, a strategy known as the Marckwald reaction. nih.gov

Reaction Kinetics and Thermodynamic Aspects

Detailed kinetic and thermodynamic data for reactions of 3-(2-methyl-1H-imidazol-1-yl)phenol are not extensively reported. However, the principles governing its reactivity can be understood from studies of related systems.

The kinetics of N-arylation reactions to form the core structure are influenced by factors such as the catalyst, solvent, temperature, and the nature of the leaving group on the aryl halide. biomedres.us For example, some palladium-catalyzed reactions can proceed under ultrasonic conditions within a few hours. biomedres.us

Thermodynamic studies on the formation of 2-methylimidazole from glyoxal, ammonia (B1221849), and acetaldehyde (B116499) have been conducted using quantum chemical calculations to analyze the potential energy surface and identify the most favorable reaction pathways. core.ac.uk

For reactions involving the phenolic ring, the rate of electrophilic aromatic substitution is dramatically affected by the activating hydroxyl group. Phenol can be nitrated a thousand times faster than benzene. lumenlearning.com Computational studies on nitroimidazoles have been used to determine key thermodynamic descriptors like proton affinities and stabilization energies, which are crucial for understanding their stability and reactivity. rsc.org The activation energies for related reactions, such as the two-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole, have been experimentally determined to be 11.4 and 13.6 kcal/mol, respectively. rsc.org

Influence of Structural Modifications on Reactivity

Modifications to the Phenol Ring:

Electron-donating groups (e.g., -OCH₃, -NH₂) added to the phenol ring would further activate it towards electrophilic substitution. lumenlearning.comlibretexts.org

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) would deactivate the phenol ring, making electrophilic substitution slower and directing incoming electrophiles to the meta position relative to the new substituent. libretexts.orglibretexts.org

Steric effects are also crucial. A bulky substituent adjacent to the hydroxyl group could hinder its ability to participate in hydrogen bonding or reactions. nih.govresearchgate.net

Modifications to the Imidazole Ring:

Altering the substituent at the C2 position would modulate the electronic properties of the imidazole ring. Replacing the methyl group with a more electron-withdrawing group would increase the acidity of the C2-proton (if present) and affect the basicity of the ring nitrogens.

Adding substituents at the C4 or C5 positions would influence the sites of further electrophilic attack on the imidazole ring. Computational studies on substituted nitroimidazoles show that the position and inductive effect of substituents cause major changes in physicochemical features, chemical reactivity, and stability. rsc.org The basicity of the N3 atom, for example, decreases with the introduction of electron-withdrawing substituents. rsc.org

The interplay between inductive and resonance effects of any new substituent would ultimately determine the change in reactivity for the entire molecule. libretexts.org

Supramolecular Chemistry and Non Covalent Interactions of Imidazole Phenol Conjugates

Hydrogen Bonding Networks

Hydrogen bonds are the principal directional forces that dictate the assembly of imidazole-phenol systems. The presence of the phenolic hydroxyl group (a strong hydrogen bond donor) and the sp²-hybridized nitrogen atom of the imidazole (B134444) ring (a strong hydrogen bond acceptor) facilitates the formation of robust and predictable hydrogen-bonding networks.

The most prominent interaction in imidazole-phenol systems is the classical O-H···N hydrogen bond. In many related crystal structures, this interaction is a dominant feature, often occurring intramolecularly to form stable six-membered rings, denoted as an S(6) ring motif. For instance, in the crystal structure of 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl)phenol, a strong intramolecular O-H···N hydrogen bond is observed between the phenolic -OH and the imine nitrogen. iucr.orgresearchgate.net Similarly, in 2-(1H-Benzimidazol-2-yl)phenol, an intramolecular O—H⋯N bond is a key structural feature. researchgate.net

In addition to intramolecular bonds, intermolecular O-H···N and O-H···O hydrogen bonds are critical in building larger assemblies. In the crystal structure of 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, the hydroxyl oxygen atom acts as both a hydrogen-bond donor in an intramolecular O—H⋯N interaction and as an acceptor in an intermolecular C—H⋯O interaction, linking molecules together. nih.gov Intermolecular N-H···O bonds can also link molecules into chains. researchgate.net

Table 1: Examples of O-H···N and O-H···O Hydrogen Bond Geometries in Related Imidazole-Phenol Structures

| Compound Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol | O1—H1⋯N1 (intramolecular) | 1.00 | 1.66 | 2.549 (1) | 145 | nih.gov |

| 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl)phenol | O1—H1⋯N3 (intramolecular) | - | - | - | - | iucr.org |

Note: Detailed bond metric data is often not fully reported in the text of publications; the presence of the interaction is noted.

Beyond classical hydrogen bonds, weaker C-H···O interactions play a significant role in consolidating the crystal packing. These interactions, while less energetic, are numerous and collectively contribute to the stability of the supramolecular architecture. In the structure of 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, an intermolecular C—H⋯O interaction originating from a phenyl C-H group helps to stabilize the molecular packing, linking molecules along the a-axis. nih.gov Another example is seen in a pyrazole (B372694) derivative, where an intermolecular C—H···O contact with a C···O distance of 3.241(3) Å is observed. cardiff.ac.uk

Aromatic Interactions (π-Stacking and C-H···π Interactions)

The aromatic nature of both the phenol (B47542) and imidazole rings allows for various π-interactions, including π-π stacking and C-H···π interactions. These forces are crucial for organizing molecules in the solid state, often leading to stacked or herringbone motifs.

In the crystal packing of 2-(1H-Benzimidazol-2-yl)phenol, π-π stacking interactions are noted as a key feature contributing to the formation of the supramolecular assembly. researchgate.net The crystal structure of 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol also features a weak C-H···π interaction, where an ortho-phenyl C-H group interacts with the π-system of an adjacent aryl ring, further consolidating the structure. nih.gov The interplay between hydrogen bonds and π-stacking is fundamental in defining the final crystal packing.

Self-Assembly Processes and Molecular Recognition

The combination of strong, directional hydrogen bonds and weaker, less-directional π-interactions allows for complex self-assembly and molecular recognition events. The imidazole moiety is a well-established building block in supramolecular chemistry due to its versatile binding capabilities. nih.gov

The self-assembly of imidazole-phenol conjugates can lead to discrete supramolecular species or extended polymeric networks. The process is driven by the energetic favorability of forming multiple non-covalent bonds. The specific geometry of the resulting assembly is a result of the competition and cooperation between different possible interactions, such as the competition between phenol-imidazole and phenol-phenol interactions. figshare.com This balance dictates whether a molecule adopts a specific conformation, leading to predictable and designable supramolecular structures.

Crystal Packing and Crystal Engineering Principles

Crystal engineering focuses on designing solid-state architectures by understanding and utilizing intermolecular forces. For imidazole-phenol systems, the primary tools of crystal engineering are the robust O-H···N and N-H···O hydrogen bonds, supplemented by C-H···O, π-stacking, and C-H···π interactions.

Formation of Dimeric and Polymeric Supramolecular Architectures

The directional nature of hydrogen bonds in imidazole-phenol conjugates frequently leads to the formation of extended one-, two-, or three-dimensional networks. Dimeric structures are a common starting point, often formed through a pair of complementary hydrogen bonds.

From these basic dimeric units, polymeric chains can be extended. In the crystal of 2-(1H-Benzimidazol-2-yl)phenol, molecules are linked into chains via intermolecular N—H⋯O hydrogen bonds. researchgate.net In other systems, hydrogen bonds and C-H···π interactions can work in concert to build sheets or more complex 3D networks. nih.gov For example, the crystal structure of 5-fluoro-cytosinium picrate, while not an imidazole-phenol, demonstrates how N-H···O and C-H···O interactions can create a two-dimensional sheet structure. This principle of extending networks through multiple weak interactions is directly applicable to the potential architectures of 3-(2-methyl-1H-imidazol-1-yl)phenol.

Advanced Applications in Materials Science and Catalysis

Imidazole-Phenol Derivatives as Ligands in Coordination Chemistry

The imidazole (B134444) and phenol (B47542) moieties are excellent coordinating groups, enabling these derivatives to act as versatile ligands for a wide array of metal ions. The nitrogen atom of the imidazole ring and the oxygen atom of the phenolic group can act as a bidentate chelate, binding to a single metal center, or as a bridging ligand, connecting multiple metal centers to form polynuclear complexes. nih.gov

Research has shown that imidazole-based ligands can form stable complexes with numerous transition metals, including manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and palladium (Pd). nih.gov The resulting coordination geometry is highly dependent on the metal ion and the specific ligand structure. For instance, studies on analogous imidazole derivatives have demonstrated the formation of octahedral complexes with Mn(II), Co(II), and Ni(II), while Cu(II) and Pd(II) tend to form square planar geometries. nih.gov Similarly, zinc complexes with related imidazole-containing ligands have been shown to adopt octahedral configurations. nih.gov

The phenol group typically coordinates to the metal ion after deprotonation, forming a phenoxide-metal bond, while the unprotonated nitrogen atom of the imidazole ring (specifically the N3 nitrogen in related systems) completes the chelation. rsc.orgnih.gov Beyond simple chelation, the structure of some imidazole-phenol compounds facilitates the formation of supramolecular assemblies. For example, derivatives like 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol have been observed to form centrosymmetric dimers through intermolecular O-H···N hydrogen bonds, which are further linked into columns by C-H···π interactions. nih.govpolyacs.orgchemscene.com This demonstrates the capacity of these molecules to create ordered, higher-level structures through non-covalent interactions.

The coordination has also been explored with f-block elements. Derivatives of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol, which contain the core imidazole-phenol structure, have been shown to coordinate with the uranyl (UO₂²⁺) ion, highlighting the broad applicability of these ligands in coordination chemistry. beilstein-journals.org

| Ligand System | Metal Ion(s) | Resulting Geometry/Complex Type | Source(s) |

| Imidazole Derivative | Mn(II), Co(II), Ni(II) | Octahedral | nih.gov |

| Imidazole Derivative | Cu(II), Pd(II) | Square Planar | nih.gov |

| Tris[3-(imidazol-1-yl)propyl]benzene | Zn(II) | Octahedral | nih.gov |

| 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol | - | Centrosymmetric dimers via H-bonds | nih.govpolyacs.org |

| 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol | UO₂²⁺, Cu²⁺ | Coordination complexes | beilstein-journals.org |

Catalytic Applications in Organic Synthesis

While direct catalytic applications of 3-(2-methyl-1H-imidazol-1-yl)phenol are not extensively documented, its structural motifs are central to many modern catalytic systems. The combination of a Lewis basic imidazole site and a Brønsted acidic phenol group, along with their ability to form stable metal complexes, makes this class of compounds highly promising for both homogeneous and heterogeneous catalysis. researchgate.net

In homogeneous catalysis, imidazole derivatives are widely used as N-heterocyclic carbene (NHC) ligands, which are known for forming highly stable and active complexes with metals like palladium and gold. nih.gov These catalysts are effective in a variety of organic transformations.

Furthermore, simple, non-metallic systems involving imidazoles have shown catalytic activity. For example, complexes formed between imidazole and poly(ethylene glycol)s (PEGs) have been developed as latent thermal catalysts for the polymerization of epoxy-phenolic resins. rsc.org In these systems, the imidazole acts as the catalytic center for the ring-opening polymerization of the epoxide, while the PEG matrix provides thermal latency, preventing the reaction from occurring at room temperature and allowing for controlled curing at elevated temperatures. rsc.org

A significant challenge in homogeneous catalysis is the difficulty of separating the catalyst from the product mixture. researchgate.net To overcome this, researchers have focused on immobilizing imidazole-based complexes onto solid supports to create efficient and recyclable heterogeneous catalysts.

Several strategies have proven successful:

Immobilization on Magnetic Nanoparticles: Copper(II) complexes with intricate nitrogen-rich ligands have been supported on Fe₃O₄ nanoparticles. nih.gov These magnetic nanocatalysts are used in the multicomponent synthesis of highly substituted imidazoles and can be easily recovered using an external magnet for multiple reaction cycles with minimal loss of activity. nih.gov Another approach involves using sulfonated cellulose-coated magnetic nanoparticles as a biodegradable support for a catalyst that promotes the green synthesis of trisubstituted imidazoles. researchgate.net

Immobilization on Silica (B1680970): A copper(II) Schiff base complex attached to silica (Fe₃O₄@SiO₂) through an imidazolium (B1220033) linker has been synthesized. researchgate.net This robust nano-catalyst has demonstrated high efficiency in the synthesis of tetrazole derivatives in aqueous media, showcasing the synergy between the metal center and the imidazolium ion. researchgate.net

These examples underscore the potential of using imidazole-phenol compounds as ligands in supported metal catalysts for green and sustainable chemical synthesis.

| Catalyst System | Support Material | Application | Source(s) |

| Bistriazolyl-phenanthroline–Cu(II) | Fe₃O₄ Nanoparticles | Synthesis of tetrasubstituted imidazoles | nih.gov |

| MNP–cellulose–OSO₃H | Fe₃O₄ Nanoparticles | Synthesis of trisubstituted imidazoles | researchgate.net |

| Imidazolium-linked Schiff Base-Cu(II) | Fe₃O₄@SiO₂ Nanoparticles | Synthesis of tetrazole derivatives | researchgate.net |

Integration into Functional Organic Materials

The functional groups of 3-(2-methyl-1H-imidazol-1-yl)phenol provide handles for its incorporation into a variety of advanced organic materials, including dyes, polymers, and extended networks.

The chromophoric potential of the imidazole-phenol scaffold can be enhanced by extending its conjugation, leading to the creation of dyes. A common strategy involves forming Schiff base derivatives which are then coupled to create intensely colored azo dyes. For example, compounds like 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol exhibit the characteristic properties of azo dyes, with their structures confirmed by detailed crystallographic analysis. nih.govresearchgate.net

Beyond color, these molecules and their metal complexes can exhibit interesting photophysical properties. Coordination complexes of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol derivatives with metal ions like uranyl (UO₂²⁺) and copper (Cu²⁺) show distinct fluorescence behavior. beilstein-journals.org Titration experiments have revealed that upon binding to the uranyl ion, the fluorescence emission of the ligand is significantly enhanced. beilstein-journals.org In stark contrast, the addition of copper ions leads to a rapid quenching of the fluorescence. beilstein-journals.org This differential response makes such compounds promising candidates for use as selective fluorescent sensors for metal ion detection.

| Ligand System | Metal Ion | Observed Optical Effect | Source(s) |

| Salimidizine ligand | Cu²⁺ | Fluorescence quenching | beilstein-journals.org |

| Salimidizine ligand | UO₂²⁺ | Fluorescence enhancement | beilstein-journals.org |

The bifunctional nature of imidazole-phenol derivatives makes them excellent monomers or building blocks for constructing larger polymeric systems and networks. researchgate.net

One direct approach is the incorporation of the imidazole unit into a polymer backbone via copolymerization. In one study, an allyl-functionalized imidazole monomer (2-allyloxymethyl-1-methylimidazole) was successfully copolymerized with methyl methacrylate (B99206) (MMA) using a photopolymerization technique. nih.gov The resulting copolymers, poly(MMA-co-AOMMI), demonstrated higher thermal stability than pure polymethylmethacrylate (PMMA), indicating that the incorporation of the imidazole moiety can enhance the material's properties. nih.gov

A second, highly significant application is the use of imidazole-based ligands to construct Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline, porous materials built from metal nodes linked by organic ligands. Ligands containing multiple imidazole or carboxylate groups, such as 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, can coordinate with various metal ions (e.g., Mn, Pb, Cd, Cu, Zn) to form complex 2D and 3D network structures with high porosity and potential for applications in gas storage and sensing. nih.govrsc.org The imidazole groups are crucial in directing the assembly of these intricate, often interpenetrating, frameworks. nih.govrsc.org Even simpler imidazole-phenol molecules can self-assemble through hydrogen bonding and π-stacking to form well-ordered supramolecular columns and networks. polyacs.org

Building Blocks in Advanced Chemical Synthesis

The strategic placement of the 2-methylimidazole (B133640) and phenol groups on the benzene (B151609) ring makes 3-(2-methyl-1H-imidazol-1-yl)phenol a highly adaptable precursor for a variety of advanced chemical structures. Its utility stems from the ability to selectively modify either the phenolic or the imidazolyl portion, or to utilize both in concert for the construction of intricate molecular frameworks.

One of the most promising applications of imidazole-containing compounds is in the synthesis of N-heterocyclic carbene (NHC) precursors. beilstein-journals.orgresearchgate.net NHCs are a class of stable carbenes that have become indispensable as ligands in organometallic chemistry and as organocatalysts in their own right. beilstein-journals.orgscripps.edu The synthesis of NHC precursors, typically imidazolium salts, can be achieved through various routes, including the condensation of glyoxal, amines, and paraformaldehyde, or the alkylation of an existing imidazole. beilstein-journals.orgresearchgate.net For 3-(2-methyl-1H-imidazol-1-yl)phenol, the nitrogen atoms of the imidazole ring can be further alkylated or arylated to form the corresponding imidazolium salt. Subsequent deprotonation of this salt with a strong base yields the free NHC, which can then be used to generate a wide array of metal-NHC complexes with applications in catalysis. beilstein-journals.orgjocpr.com

The phenolic hydroxyl group in 3-(2-methyl-1H-imidazol-1-yl)phenol provides a handle for further functionalization or for creating multidentate ligands. This hydroxyl group can be deprotonated to form a phenoxide, which, in conjunction with the nitrogen atom of the imidazole ring, can act as a bidentate ligand for a variety of metal ions. The synthesis of metal complexes with ligands containing both imidazole and phenol or similar functionalities has been widely reported. nih.govresearchgate.netnih.govrsc.org These complexes often exhibit interesting catalytic properties and have been explored for applications such as the fixation of carbon dioxide and as models for metalloenzymes. rsc.org For instance, the general synthesis of such complexes involves the reaction of the ligand with a suitable metal salt, often in a solvent like ethanol (B145695), to afford the desired metal complex. nih.govnih.gov

Furthermore, the presence of both a phenol and an imidazole ring opens up possibilities for creating advanced polymeric materials. The phenolic group can undergo polymerization reactions, while the imidazole moiety can be used to introduce metal coordination sites or other functionalities into the polymer backbone. This dual functionality allows for the design of materials with tailored electronic, catalytic, or recognition properties.

The versatility of 3-(2-methyl-1H-imidazol-1-yl)phenol as a building block is highlighted by the diverse range of compounds that can be synthesized from it or its close analogs. These include not only NHC precursors and metal complexes but also more complex organic molecules with potential biological activity. The ability to fine-tune the steric and electronic properties of the resulting molecules by modifying the substituents on the imidazole or phenyl rings makes this class of compounds particularly attractive for targeted synthesis.

The following table summarizes the potential synthetic applications of 3-(2-methyl-1H-imidazol-1-yl)phenol as a building block and the general types of compounds that can be derived.

| Precursor Compound | Synthetic Transformation | Resulting Compound Class | Potential Application |

| 3-(2-methyl-1H-imidazol-1-yl)phenol | Alkylation/Arylation of imidazole nitrogen | Imidazolium Salts | N-Heterocyclic Carbene (NHC) Precursors |

| Imidazolium Salt Derivative | Deprotonation | N-Heterocyclic Carbenes (NHCs) | Organocatalysis, Ligands for Metal Catalysts |

| 3-(2-methyl-1H-imidazol-1-yl)phenol | Reaction with Metal Salts | Metal-Ligand Complexes | Catalysis, Materials Science |

| 3-(2-methyl-1H-imidazol-1-yl)phenol | Polymerization of phenolic group | Functional Polymers | Smart Materials, Sensors |

| 3-(2-methyl-1H-imidazol-1-yl)phenol | Coupling Reactions (e.g., Azo coupling) | Azo Dyes and Ligands | Dyes, Metal-Organic Frameworks |

The research into imidazole-based compounds continues to expand, driven by their broad utility in various fields of chemistry. While specific, detailed studies on 3-(2-methyl-1H-imidazol-1-yl)phenol as a primary building block are emerging, the foundational principles of organic and organometallic synthesis strongly support its significant potential in the creation of novel and functional molecules for advanced applications.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of efficient and environmentally benign synthetic routes to 3-(2-methyl-1H-imidazol-1-yl)phenol and its derivatives is a key area of future research. While traditional methods for imidazole (B134444) synthesis exist, contemporary research is focused on developing novel, sustainable, and atom-economical approaches.

Future efforts will likely concentrate on:

One-pot, multi-component reactions (MCRs): These reactions offer a streamlined approach to synthesizing complex molecules like substituted imidazoles in a single step, minimizing waste and improving efficiency. researchgate.net

Green chemistry principles: The use of greener solvents (such as water or ethanol), catalysts, and reaction conditions will be crucial. researchgate.net For instance, the development of transition metal-free synthetic methods is a significant step towards more sustainable chemical production. researchgate.net

Flow chemistry: Continuous-flow synthesis presents a safer and more scalable alternative to traditional batch processes, particularly when dealing with energetic intermediates. rsc.org This methodology allows for precise control over reaction parameters, leading to higher yields and purity. rsc.org

Challenges in this area include the selective functionalization of the imidazole and phenol (B47542) rings and the development of robust and recyclable catalysts.

Integration of Multimodal Spectroscopic and Advanced Computational Techniques

A comprehensive understanding of the structure-property relationships of 3-(2-methyl-1H-imidazol-1-yl)phenol necessitates the integration of various spectroscopic techniques with advanced computational modeling.

Future research will likely involve:

Advanced Spectroscopic Analysis: The use of techniques such as FT-IR, FT-Raman, and NMR spectroscopy, combined with quantum chemical calculations, can provide detailed insights into the molecular structure, vibrational frequencies, and electronic properties of the compound. documentsdelivered.com

Crystallographic Studies: X-ray crystallography is invaluable for determining the precise three-dimensional arrangement of atoms and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.netnih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic structures (including HOMO-LUMO energy gaps), and spectroscopic data, which can then be correlated with experimental findings. documentsdelivered.com

A significant challenge lies in accurately modeling the behavior of the molecule in different solvent environments and in complex biological systems.

Exploration of Complex Supramolecular Systems and Stimuli-Responsive Materials

The ability of the imidazole and phenol moieties to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes 3-(2-methyl-1H-imidazol-1-yl)phenol an attractive building block for the construction of complex supramolecular assemblies and "smart" materials.

Future research directions include:

Supramolecular Polymers: The self-assembly of this molecule, potentially in combination with other complementary molecules, could lead to the formation of well-defined supramolecular polymers with unique properties and functions. nih.gov

Stimuli-Responsive Materials: Incorporating this compound into polymer networks could lead to materials that respond to external stimuli such as pH, temperature, light, or the presence of specific ions. nih.govnih.govgoogle.com These "smart" materials have potential applications in areas like drug delivery, catalysis, and sensing. nih.gov

The primary challenge in this field is to achieve precise control over the self-assembly process to generate materials with desired architectures and predictable responsiveness. nih.gov The presence of subtle impurities or changes in experimental conditions can significantly impact the outcome of supramolecular polymerization. nih.gov

Design of Highly Selective and Efficient Catalytic Systems

The nitrogen atoms in the imidazole ring of 3-(2-methyl-1H-imidazol-1-yl)phenol can act as ligands for metal ions, suggesting its potential use in catalysis.

Future research will focus on:

Homogeneous and Heterogeneous Catalysis: Designing novel metal complexes incorporating this ligand for various catalytic transformations. The development of heterogeneous catalysts, where the active species is immobilized on a solid support, is particularly desirable for ease of separation and catalyst recycling. researchgate.net

Organocatalysis: The imidazole moiety itself can function as an organocatalyst, for instance, in cascade cyclization reactions. rsc.org

Asymmetric Catalysis: The development of chiral derivatives of 3-(2-methyl-1H-imidazol-1-yl)phenol could lead to new asymmetric catalysts for the enantioselective synthesis of valuable compounds.

A key challenge is to design catalysts that exhibit high activity, selectivity, and stability under practical reaction conditions.

Predictive Modeling for Structure-Reactivity and Structure-Function Relationships

The development of predictive computational models can significantly accelerate the discovery and optimization of new applications for 3-(2-methyl-1H-imidazol-1-yl)phenol and its derivatives.

Future research in this area will involve:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: These models aim to establish a mathematical relationship between the chemical structure and the biological activity or physical properties of a series of compounds. semanticscholar.orgnih.gov By identifying key molecular descriptors, these models can be used to predict the properties of new, yet-to-be-synthesized molecules. nih.gov

Multivariate Linear Regression (MLR) and Machine Learning: Statistical methods like MLR and more advanced machine learning algorithms can be used to develop robust predictive models from experimental data. semanticscholar.orgnih.gov These models can help in identifying the most influential structural features for a desired function and guide the design of new compounds with improved performance. semanticscholar.org

The main challenge is the need for large and high-quality datasets to train and validate these models. The accuracy of the predictions is highly dependent on the quality and diversity of the input data. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-methyl-1H-imidazol-1-yl)phenol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multicomponent reactions involving benzil, aldehydes, and ammonium acetate in the presence of acidic catalysts. For example, HISA (heterogeneous ionic liquid-based catalyst) has been used to optimize yields (76–82%) under reflux conditions in methanol . Key parameters include molar ratios of reactants (e.g., 1:1:1.5 for benzil:aldehyde:ammonium acetate), temperature (65–80°C), and reaction time (4–12 hours). Column chromatography (ethyl acetate/ethanol) is recommended for purification .

Q. Which spectroscopic techniques are essential for characterizing 3-(2-methyl-1H-imidazol-1-yl)phenol, and what key spectral features should researchers expect?

- Methodology :

- IR Spectroscopy : Look for C=N stretching at ~1658 cm⁻¹ and phenolic O-H stretching at ~3437 cm⁻¹ .

- ¹H NMR : Aromatic protons appear as multiplets (δ 6.87–7.93 ppm), with the phenolic -OH signal at δ 9.75 ppm .

- X-ray Crystallography : For structural confirmation, use SHELX software (e.g., SHELXL-97) to refine crystal structures. Planarity of the imidazole ring and dihedral angles (e.g., 77.34° with substituents) are critical metrics .

Q. What are the recommended protocols for purity assessment and analytical characterization?

- Methodology :

- Melting Point Analysis : Compare observed values (e.g., 271–273°C) with literature data .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .

- Elemental Analysis : Validate purity via %C/%H/%N matching theoretical values (e.g., C: 64.13%, H: 4.81%, N: 22.42% for related imidazoles) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the structural and electronic properties of 3-(2-methyl-1H-imidazol-1-yl)phenol derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) at 90 K resolves intramolecular interactions (e.g., C–H⋯π, O–H⋯N hydrogen bonds). SHELXL refines structures with R-factors < 0.05. For example, intramolecular hydrogen bonds stabilize conformations in chiral derivatives, as seen in 2-[2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol . Use Mercury software to visualize molecular packing and Hirshfeld surface analysis for interaction quantification.

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for antimicrobial or anticancer activity?

- Methodology :

- Bioassay Design : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. For anticancer screening, employ MTT assays on cell lines (e.g., HeLa, MCF-7) .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors. For example, electron-withdrawing groups (e.g., -NO₂) on phenyl rings enhance antifungal activity .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Meta-Analysis : Aggregate data from PubMed/Scopus using keywords like "imidazole derivatives + antimicrobial." Normalize results by assay type (e.g., disk diffusion vs. broth microdilution) .

- Comparative Studies : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables. For example, discrepancies in MIC values may arise from solvent effects (DMSO vs. water) .

Q. What computational methods predict reactivity and target interactions for 3-(2-methyl-1H-imidazol-1-yl)phenol?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The imidazole ring’s nitrogen atoms often coordinate with metal ions in active sites .

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps for nucleophilic/electrophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.